molecular formula C25H25N3O2S2 B2691999 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1260918-49-7

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2691999
CAS No.: 1260918-49-7
M. Wt: 463.61
InChI Key: TYDDXBPNPCPTAV-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,4-dimethylphenyl group. A sulfanyl bridge at position 2 connects to an acetamide moiety, which is further substituted with an N-linked 2-isopropylphenyl group.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15(2)18-7-5-6-8-19(18)26-22(29)14-32-25-27-20-11-12-31-23(20)24(30)28(25)21-10-9-16(3)13-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDXBPNPCPTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a thienyl group and a pyrimidinyl moiety, which are known to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of 510.7 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O2S
Molecular Weight510.7 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. The thienyl and pyrimidinyl groups are believed to modulate enzymatic activities that are crucial for cell proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, similar to other pyrimidine derivatives that target folate metabolism.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infections.

Antimicrobial Activity

A study conducted on derivatives of thieno[3,2-d]pyrimidines demonstrated that several compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized derivatives were tested using standard agar diffusion methods.

CompoundBacterial Strain TestedZone of Inhibition (mm)
2-{[3-(2,4-dimethylphenyl)...E. coli15
S. aureus18
C. albicans20

Anticancer Potential

Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation in vitro. These compounds interfere with key metabolic pathways necessary for cancer cell survival.

  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines were determined, indicating potent activity.

Case Studies

  • Case Study on Inhibition of Autotaxin : A related study explored the inhibition of autotaxin (ATX), a secreted enzyme implicated in cancer progression and inflammation. Compounds structurally related to the target compound showed promising results in inhibiting ATX activity, which could lead to new therapeutic strategies for chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thienopyrimidinone Isosteres
  • 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Core Differences: The thieno[2,3-d]pyrimidinone core (vs. Substituents: A phenyl group at position 3 and a 6-ethyl group introduce distinct steric and electronic effects compared to the target’s 2,4-dimethylphenyl substituent. The 4-nitrophenyl acetamide substituent is strongly electron-withdrawing, likely reducing solubility compared to the target’s isopropylphenyl group .
5-Methylfuran-Substituted Analog ():
  • Substituents : The allyl group at position 3 and 2-methylphenyl on the acetamide contrast with the target’s 2,4-dimethylphenyl and isopropylphenyl groups, suggesting divergent hydrophobicity and metabolic stability .

Acetamide Substituent Variations

Dichlorophenyl Derivative ():
  • Structure : Features a pyrimidin-2-yl thioether linked to a 2,3-dichlorophenyl acetamide. The absence of a fused thiophene ring simplifies the core but reduces conformational rigidity.
  • Properties : Melting point (230°C) indicates high crystallinity, likely due to strong halogen-mediated intermolecular interactions. The dichlorophenyl group’s electron-withdrawing nature may enhance binding to electrophilic targets compared to the target’s isopropylphenyl .
N-(4-Sulfamoylphenyl) Derivatives ():
  • Structure: Incorporates a sulfamoylphenyl group on the acetamide, enhancing hydrophilicity. However, the hydrazinylidene-cyanoacetamide backbone differs significantly from the target’s simpler acetamide linkage.

Physicochemical and Electronic Properties

NMR Analysis Insights ():
  • Comparative NMR profiling of structurally related compounds (e.g., rapamycin analogs) reveals that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered electronic environments. Applied to the target compound, such analysis could pinpoint substituent effects on aromatic proton environments .
Computational Similarity Metrics ():
  • Tanimoto and Dice indices calculated via MACCS or Morgan fingerprints could quantify structural similarity between the target and analogs. For example, the nitro-substituted analog () may show lower similarity to the target due to its divergent core and substituents, whereas the furan derivative () might share higher similarity in hydrophobic features .

Comparative Data Table

Compound Feature Target Compound 4-Nitrophenyl Analog 5-Methylfuran Analog Dichlorophenyl Analog
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Dihydropyrimidin-4-one
Position 3 Substituent 2,4-Dimethylphenyl Phenyl Allyl
Acetamide Substituent 2-Isopropylphenyl 4-Nitrophenyl 2-Methylphenyl 2,3-Dichlorophenyl
Key Functional Groups Sulfanyl, acetamide Sulfanyl, nitro, acetamide Sulfanyl, furan, acetamide Thioether, dichloro, acetamide
Melting Point Not reported Not reported Not reported 230°C
Potential Bioactivity Inferred: kinase inhibition, anti-inflammatory Inferred: nitro group may enhance electrophilic reactivity Furan may enable H-bonding interactions Halogenation may improve target binding

Research Implications and Gaps

  • Synthetic Strategies : Diazonium coupling () and thioether formation () are viable routes for modifying the target’s acetamide and core substituents.
  • Structural Insights : NMR and computational similarity analyses () provide methodologies for rational design of analogs with optimized electronic or steric profiles.

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